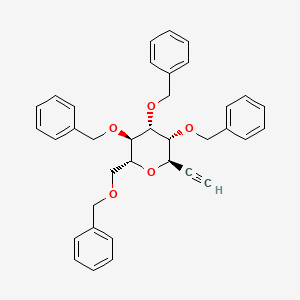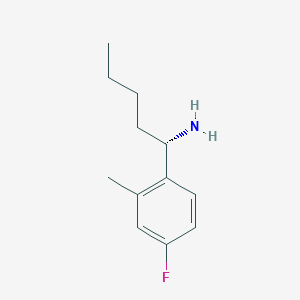
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-2-(trifluoromethyl)chromone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-carboxylic acid.
Reduction: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-ethanol.
Substitution: Formation of 7-azido-2-(trifluoromethyl)chromene-3-carboxylate or 7-thio-2-(trifluoromethyl)chromene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-chloro-2-(trifluoromethyl)chromone
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxamide
Comparison: this compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to 7-chloro-2-(trifluoromethyl)chromone, the ester group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The carboxamide derivative, on the other hand, may exhibit different pharmacokinetic properties and binding affinities due to the presence of the amide group.
Propiedades
Fórmula molecular |
C13H10ClF3O3 |
|---|---|
Peso molecular |
306.66 g/mol |
Nombre IUPAC |
ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |
Clave InChI |
WMANYBYKERALQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)

![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)






![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)

